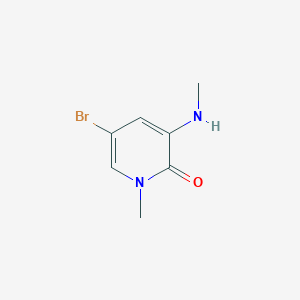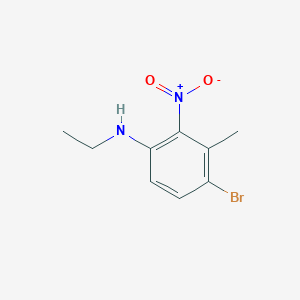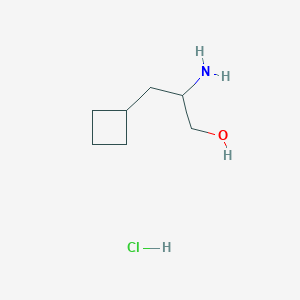
2-Amino-3-cyclobutylpropan-1-ol hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-Amino-3-cyclobutylpropan-1-ol hydrochloride is C7H16ClNO . Its molecular weight is 165.66 . The InChI code for this compound is 1S/C7H15NO.ClH/c8-7(4-5-9)6-2-1-3-6;/h6-7,9H,1-5,8H2;1H .Chemical Reactions Analysis
Amines, such as 2-Amino-3-cyclobutylpropan-1-ol hydrochloride, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
2-Amino-3-cyclobutylpropan-1-ol hydrochloride is a powder . It has a molecular weight of 165.66 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
- Synthesis and Evaluation for Antimalarial Activity : The compound and its derivatives have been synthesized and evaluated for antimalarial activity. D’hooghe et al. (2011) explored various 2-amino-3-arylpropan-1-ols and found that some showed moderate antiplasmodial activity against Plasmodium falciparum strains (D’hooghe et al., 2011). Similarly, Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols and found several compounds with micromolar potency against malaria (Robin et al., 2007).
Viscosity and Solubility Studies
- Viscosity in Aqueous Solutions : Chenlo et al. (2002) investigated the kinematic viscosities of aqueous solutions of 2-amino-2-methylpropan-1-ol hydrochloride, providing insight into its physical properties in solution (Chenlo et al., 2002).
Membrane-Stabilizing Properties
- Antioxidant and Membrane-Stabilizing Properties : Research by Malakyan et al. (2011) explored the membrane-stabilizing properties of certain aminopropanol hydrochlorides, indicating potential biological activity and interaction with cell membranes (Malakyan et al., 2011).
Synthesis and Chemical Properties
- Synthesis and Chemical Behavior : Various studies have focused on the synthesis and chemical behavior of aminopropanol hydrochlorides. For instance, Zhao et al. (2010) discussed the synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones based on acyl ketene dithioacetals, demonstrating the compound's versatility in organic synthesis (Zhao et al., 2010).
Potential for Drug Development
- Immunosuppressive Activity : Kiuchi et al. (2000) synthesized 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects, highlighting the compound's potential in drug development (Kiuchi et al., 2000).
Antitumor Activity
- Synthesis and Antitumor Activity : Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides and tested them for antitumor activity, expanding the potential therapeutic applications of these compounds (Isakhanyan et al., 2016).
Biochemical Studies
- Metabolism in Microorganisms : Turner (1967) investigated the metabolism of amino ketones, including 1-aminopropan-2-ol dehydrogenase, in Escherichia coli, contributing to our understanding of microbial interactions with these compounds (Turner, 1967).
Eigenschaften
IUPAC Name |
2-amino-3-cyclobutylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(5-9)4-6-2-1-3-6;/h6-7,9H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWLVKHDSQTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyclobutylpropan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



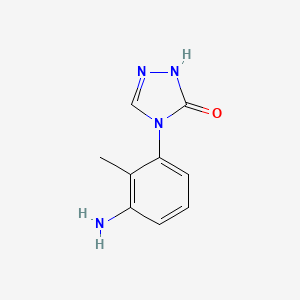

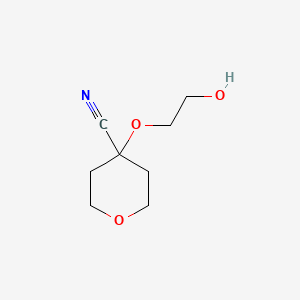


![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)
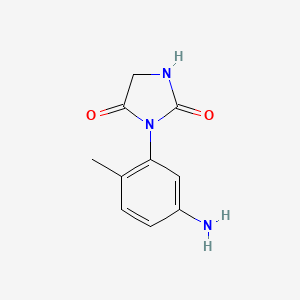
![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)
